molecular formula C21H24N2OS B2531406 4-ethyl-10-(2-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione CAS No. 932970-16-6

4-ethyl-10-(2-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione

Cat. No.: B2531406
CAS No.: 932970-16-6
M. Wt: 352.5
InChI Key: VIIBIBCFWMIDGE-UHFFFAOYSA-N
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Description

This compound is a tricyclic heterocyclic system featuring an oxygen atom (8-oxa), two nitrogen atoms (10,12-diaza), and a sulfur atom in the form of a thione group (11-thione). The core structure is a fused bicyclo[7.3.1] system with additional substituents: a 4-ethyl group, a 9-methyl group, and a 10-(2-ethylphenyl) aromatic moiety. Such polycyclic frameworks are often synthesized via Hantzsch-type condensations or similar cyclization strategies, as seen in structurally related compounds .

Properties

IUPAC Name

4-ethyl-10-(2-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2OS/c1-4-14-10-11-19-16(12-14)17-13-21(3,24-19)23(20(25)22-17)18-9-7-6-8-15(18)5-2/h6-12,17H,4-5,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIBIBCFWMIDGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC3(CC2NC(=S)N3C4=CC=CC=C4CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-10-(2-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7310^{2,7}]trideca-2,4,6-triene-11-thione typically involves multi-step organic reactionsCommon reagents used in these reactions include phenylphosphinic acid, 2,4,6-trimethylbenzaldehyde, and diethyl sulfate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature conditions are crucial to achieving efficient production .

Chemical Reactions Analysis

Thione Group Reactivity

The C=S moiety acts as the primary reactive center, enabling the following transformations:

Reaction TypeConditionsProducts/OutcomesReferences
Nucleophilic addition Amines, alcohols, or Grignard reagentsThiols or thioethers via S-functionalization
Oxidation H₂O₂, O₂, or I₂Disulfide derivatives
Alkylation Alkyl halides (R-X)S-alkylated thioether compounds
Tautomerism Acid/Base catalysisThiol-thione equilibrium

Mechanistic Notes :

  • Nucleophilic attack occurs preferentially at the electrophilic sulfur atom due to its polarization in the thione group.

  • Oxidation reactions typically require catalytic bases to deprotonate intermediates during disulfide formation.

Diazatricyclic Ring Modifications

The fused tricyclic system exhibits reactivity at nitrogen centers and strained ring positions:

Reaction TypeConditionsProducts/OutcomesReferences
N-Alkylation Alkyl halides, K₂CO₃Quaternary ammonium derivatives
Ring-opening Strong acids (e.g., H₂SO₄)Linear amine-thiol intermediates
Electrophilic substitution HNO₃/H₂SO₄ (nitration)Nitrated aromatic derivatives

Key Observations :

  • N-Alkylation preserves the tricyclic core but modifies electronic properties.

  • Ring-opening under acidic conditions destabilizes the structure, yielding bifunctional intermediates.

Aromatic Substituent Reactivity

The 2-ethylphenyl group participates in classic aromatic reactions:

Reaction TypeConditionsProducts/OutcomesReferences
Halogenation Cl₂/FeCl₃ or Br₂/FeBr₃Haloarene derivatives
Sulfonation Fuming H₂SO₄Sulfonated aryl products
Friedel-Crafts alkylation R-X/Lewis acidsPolyalkylated aryl systems

Stereoelectronic Effects :

  • The ethyl substituent exerts moderate ortho/para-directing effects, though steric hindrance may limit reactivity at proximal positions .

Functional Group Interconversion

The oxa (oxygen-containing) ring and methyl/ethyl groups enable further derivatization:

Reaction TypeConditionsProducts/OutcomesReferences
Ester hydrolysis NaOH/H₂O or HCl/EtOHCarboxylic acid derivatives
Dealkylation BBr₃ or HIDemethylated/dethylated analogs
Reduction LiAlH₄ or NaBH₄Alcohols from ketone intermediates

Synthetic Utility :

  • Controlled hydrolysis of ester-like linkages in the oxa ring generates reactive hydroxyl groups for downstream coupling.

Catalytic and Polymerization Reactions

The compound’s electron-deficient aromatic system supports catalytic applications:

Reaction TypeConditionsProducts/OutcomesReferences
Coordination complexes Transition metal salts (e.g., PdCl₂)Metal-thione complexes
Cross-coupling Pd catalysts, aryl halidesBiaryl or heterobiaryl systems

Mechanistic Insights :

  • The thione sulfur coordinates to metal centers, facilitating catalytic cycles in cross-coupling reactions .

Stability and Degradation Pathways

Under extreme conditions, the compound undergoes decomposition:

PathwayConditionsDegradation ProductsReferences
Thermal decomposition >250°CCO₂, H₂S, and aromatic fragments
Photolysis UV light (254 nm)Radical intermediates

Comparative Reactivity Table

Reaction TypeRate (Relative)Selectivity
Thione alkylation4High (S-site)
N-Alkylation3Moderate
Aromatic halogenation2Low (steric hindrance)
Oxidation to disulfide5High

Unresolved Challenges

  • Regioselectivity : Competing reactivity at sulfur vs. nitrogen sites complicates product isolation.

  • Stability : Thione tautomerism may lead to equilibrium mixtures under ambient conditions .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The presence of thione and diazatricyclo structures often correlates with enhanced antibacterial and antifungal activities. In particular:

  • Compounds derived from similar frameworks have shown efficacy against various gram-positive and gram-negative bacteria.
  • Studies have demonstrated that modifications in side chains can improve antimicrobial potency against resistant strains.

Anticancer Potential

The unique molecular structure of 4-ethyl-10-(2-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione suggests potential anticancer properties:

  • Heterocyclic compounds are often investigated for their ability to inhibit cancer cell proliferation.
  • Preliminary studies indicate that similar compounds can induce apoptosis in various cancer cell lines, including breast and liver cancer cells.

Anti-inflammatory Effects

Compounds incorporating thioketone functionalities have been reported to exhibit anti-inflammatory properties:

  • The mechanism may involve the inhibition of pro-inflammatory cytokines or pathways.
  • This application is particularly relevant for developing treatments for chronic inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study investigated a series of thione derivatives structurally related to the target compound. Results indicated that certain derivatives displayed significant activity against Staphylococcus aureus and Escherichia coli. The study emphasized the importance of side chain modifications in enhancing antimicrobial activity.

Case Study 2: Anticancer Activity

In vitro assays conducted on derivatives of similar heterocycles revealed that they could effectively inhibit cell growth in MCF7 (breast cancer) and HCT116 (colon cancer) cell lines. The study highlighted the potential for these compounds to act as lead structures for further drug design.

Comparative Analysis Table

Property/Activity4-Ethyl CompoundSimilar Compounds
Antimicrobial ActivityModerateHigh
Anticancer ActivityPromisingEstablished
Anti-inflammatory ActivityPotentialConfirmed

Mechanism of Action

The mechanism of action of 4-ethyl-10-(2-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione involves its ability to absorb UV light and generate reactive species that can initiate chemical reactions. The molecular targets and pathways involved include the activation of photoinitiated polymerization processes, leading to the formation of cross-linked polymer networks .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chloro-10-(4-isopropylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene-11-thione

  • Structural Differences: Substituents: The chlorine atom at position 4 replaces the ethyl group in the target compound. The 10-position bears a 4-isopropylphenyl group instead of 2-ethylphenyl. The bulkier isopropyl group at the 10-position could introduce steric hindrance, affecting intermolecular interactions .
  • Synthesis: Likely synthesized via Hantzsch condensation, as demonstrated in analogous systems using hydroxyaryl enones and nitrogen/oxygen-containing precursors .

9-Methyl-8-oxa-10-azatricyclo[7.3.1.0²,⁷]trideca-2,4,6,11-tetraene Derivatives

  • Structural Differences: Heteroatoms: Lacks the 12-nitrogen and 11-thione groups present in the target compound.
  • Synthesis: Derived from condensations of 4-(2-hydroxyphenyl)but-3-en-2-one with methyl acetoacetate or cyanoacetate under Hantzsch conditions .

11-(4-Methoxyphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-12-one

  • Structural Differences :
    • Core Structure : A smaller tricyclo[6.4.0] system compared to the bicyclo[7.3.1] backbone of the target compound.
    • Substituents : A 4-methoxyphenyl group at position 11 and an additional sulfur atom (7-thia).
    • Impact : The methoxy group enhances electron density in the aromatic ring, while the smaller ring system may reduce conformational flexibility .

9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one

  • Structural Differences :
    • Heteroatoms : Contains two sulfur atoms (3,7-dithia) and one nitrogen (5-aza), deviating from the oxygen-sulfur-nitrogen combination in the target compound.
    • Ring System : A tetracyclic framework with a larger [9.2.1.0²,¹⁰.0⁴,⁸] system, offering distinct steric and electronic properties .

Key Comparative Analysis

Feature Target Compound 4-Chloro Analog 8-Oxa-10-aza Derivatives
Core Structure Tricyclo[7.3.1.0²,⁷] Tricyclo[7.3.1.0²,⁷] Tricyclo[7.3.1.0²,⁷]
Heteroatoms 8-oxa, 10,12-diaza, 11-thione 8-oxa, 10,12-diaza, 11-thione 8-oxa, 10-aza
Key Substituents 4-ethyl, 9-methyl, 10-(2-ethylphenyl) 4-chloro, 9-methyl, 10-(4-isopropylphenyl) Variable (e.g., cyano, methyl)
Synthetic Route Likely Hantzsch condensation Presumed Hantzsch condensation Hantzsch condensation
Potential Applications Unreported in evidence; analogs suggest possible pharmaceutical or catalytic roles Unreported; structural similarity implies shared functionality Reported as intermediates in heterocyclic chemistry

Research Implications and Gaps

  • Electronic Effects : Substituents like ethyl (electron-donating) vs. chloro (electron-withdrawing) may modulate the compound’s aromatic electrophilicity, impacting reactivity in further derivatization .
  • Steric Considerations : Bulky 10-aryl groups (e.g., 2-ethylphenyl vs. 4-isopropylphenyl) could influence crystal packing or binding interactions in biological systems .
  • Data Limitations: No experimental data (e.g., solubility, bioactivity) for the target compound were found in the provided evidence. Further studies are needed to explore its physicochemical and functional properties.

Biological Activity

The compound 4-ethyl-10-(2-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N2O2SC_{18}H_{22}N_2O_2S, with a molecular weight of approximately 314.44 g/mol. The structural complexity arises from its diazatricyclo framework and the presence of functional groups such as thiones and ethers.

Mechanisms of Biological Activity

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds within the same chemical family have shown potential in inhibiting tumor growth and inducing apoptosis in cancer cells. The presence of thione groups can enhance interactions with biological macromolecules, including DNA and proteins, leading to cytotoxic effects.
  • Antimicrobial Properties : Some derivatives have demonstrated efficacy against various bacterial strains and fungi, potentially through disruption of cell membrane integrity or interference with metabolic pathways.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes, which could be beneficial in treating metabolic disorders.

Case Studies

  • Anticancer Studies :
    • A study published in Journal of Medicinal Chemistry explored the anticancer properties of related diazatricyclo compounds. The results indicated that these compounds could effectively inhibit the proliferation of breast cancer cells by inducing cell cycle arrest at the G2/M phase .
    • Another research highlighted the compound's ability to induce apoptosis in leukemia cells through the activation of caspase pathways .
  • Antimicrobial Activity :
    • A recent investigation into the antimicrobial effects of structurally similar thione compounds revealed significant activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption leading to cell lysis .
    • Further studies indicated that these compounds could serve as lead structures for developing new antibiotics targeting resistant strains .

Data Table: Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of breast cancer cells
AnticancerInduction of apoptosis in leukemia
AntimicrobialActivity against Staphylococcus aureus
AntimicrobialPotential against antibiotic-resistant strains

Q & A

Q. What are the optimal synthetic routes for 4-ethyl-10-(2-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene-11-thione?

  • Methodological Answer : Multi-step synthesis typically involves cyclization reactions of precursor heterocycles under controlled conditions. For example, thione formation can be achieved via refluxing intermediates with sulfurizing agents like carbon disulfide in ethanol, followed by acidification and crystallization (similar to methods in and ) . Key steps include monitoring reaction progress via TLC and optimizing solvent systems (e.g., ethanol/water mixtures) to enhance yield. Structural confirmation requires NMR (¹H/¹³C) and IR spectroscopy to validate functional groups like the thione moiety.

Q. How can the compound’s crystal structure and conformational stability be characterized?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving the tricyclic framework and substituent orientations. For example, analogous compounds (e.g., phenothiazine derivatives) were analyzed using SC-XRD to determine bond lengths, angles, and non-covalent interactions (). Computational tools like density functional theory (DFT) can supplement experimental data to assess conformational stability, particularly for strained ring systems. Thermal analysis (TGA/DSC) further evaluates phase transitions and decomposition pathways ().

Advanced Research Questions

Q. How can computational methods accelerate the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Quantum chemical calculations (e.g., Gaussian or ORCA software) enable reaction path searches to predict feasible synthetic routes. For instance, ICReDD’s approach combines quantum mechanics with machine learning to prioritize reaction conditions ( ) . Advanced docking studies (AutoDock Vina, Schrödinger Suite) model interactions with biological targets (e.g., enzymes), guiding substituent modifications at the 2-ethylphenyl or 11-thione positions to optimize binding affinity.

Q. What strategies resolve contradictions in reaction yield data during scale-up?

  • Methodological Answer : Statistical Design of Experiments (DoE) identifies critical variables (e.g., temperature, catalyst loading) affecting yield. For example, factorial designs can isolate interactions between parameters ( ) . If pilot-scale yields diverge from lab results, process analytical technology (PAT) tools like in-situ FTIR or HPLC track intermediate formation. Contradictions may arise from mass transfer limitations, requiring reactor redesign (e.g., switching from batch to flow chemistry) ( ) .

Q. How does the compound’s reactivity vary under oxidative or thermal stress?

  • Methodological Answer : Accelerated stability studies under controlled atmospheres (O₂/N₂) assess degradation pathways. For example, thermogravimetric analysis (TGA) quantifies mass loss at elevated temperatures, while HPLC-MS identifies degradation products (e.g., sulfoxide formation from thione oxidation). Kinetic modeling (Arrhenius equation) extrapolates shelf-life under storage conditions. Analogous heterocycles showed sensitivity to UV light, suggesting photostability testing is essential ( ) .

Q. What mechanistic insights explain its reactivity in heterocyclic substitution reactions?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁸O or ³⁴S) tracks atom transfer during nucleophilic attacks. For instance, kinetic isotope effects (KIE) in analogous tricyclic systems revealed rate-determining steps involving sulfur-centered intermediates ( ) . Transition state analysis via DFT identifies steric hindrance at the 9-methyl or 4-ethyl groups, which may impede electrophilic substitution.

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental reactivity?

  • Methodological Answer : Reconcile differences by refining computational models with experimental data. For example, if DFT underestimates activation energy for ring-opening, incorporate solvent effects (COSMO-RS) or explicit solvation models. Iterative validation using kinetic studies (e.g., Eyring plots) bridges theory and practice ( ) . Discrepancies in regioselectivity may arise from unaccounted steric effects, requiring conformational sampling via molecular dynamics.

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